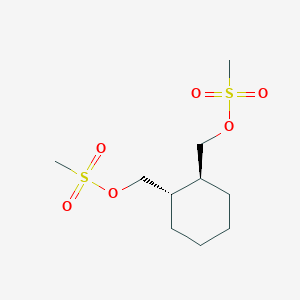
N-(4-Ethoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethoxyphenyl)butanamide, also known as Etizolam, is a thienodiazepine derivative that is commonly used as a research chemical. It was first introduced in the market in 1983 and has since gained popularity among researchers due to its unique properties.
Mechanism of Action
N-(4-Ethoxyphenyl)butanamide acts on the GABA-A receptors in the brain, which are responsible for regulating the activity of neurotransmitters. It enhances the activity of GABA, which in turn leads to an increase in inhibitory neurotransmission. This results in a calming effect on the brain, which can help alleviate anxiety and promote sleep.
Biochemical and Physiological Effects:
N-(4-Ethoxyphenyl)butanamide has been shown to have a number of biochemical and physiological effects on the body. It can cause sedation, muscle relaxation, and anxiolysis. It also has anticonvulsant properties and has been shown to be effective in treating seizures in animal models. N-(4-Ethoxyphenyl)butanamide has a relatively short half-life and is rapidly metabolized by the liver.
Advantages and Limitations for Lab Experiments
N-(4-Ethoxyphenyl)butanamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available from research chemical suppliers. It has a well-characterized mechanism of action and has been extensively studied in animal models. However, there are also limitations to its use in laboratory experiments. It is a controlled substance in some countries and may be subject to legal restrictions. It also has potential side effects, which may limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on N-(4-Ethoxyphenyl)butanamide. One area of interest is its potential as a treatment for psychiatric disorders. It may also be studied for its effects on cognitive function and memory. Additionally, there is interest in developing novel thienodiazepines with improved therapeutic properties. Overall, N-(4-Ethoxyphenyl)butanamide is a promising research chemical with a wide range of potential applications in neuroscience and pharmacology.
Synthesis Methods
N-(4-Ethoxyphenyl)butanamide can be synthesized by the reaction of benzene and 2-ethylamino-1-chloropropane in the presence of a base. The resulting product is then reacted with ethyl 4-bromobutyrate to form N-(4-Ethoxyphenyl)butanamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
N-(4-Ethoxyphenyl)butanamide has been extensively studied in the field of neuroscience and pharmacology. It is commonly used as a research chemical to study the effects of thienodiazepines on the central nervous system. N-(4-Ethoxyphenyl)butanamide has been shown to be effective in treating anxiety, insomnia, and panic disorders in animal models. It has also been studied as a potential treatment for depression and other psychiatric disorders.
properties
CAS RN |
21218-92-8 |
|---|---|
Product Name |
N-(4-Ethoxyphenyl)butanamide |
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)butanamide |
InChI |
InChI=1S/C12H17NO2/c1-3-5-12(14)13-10-6-8-11(9-7-10)15-4-2/h6-9H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
FAPBNZGKOCMULQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)OCC |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)OCC |
Other CAS RN |
21218-92-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)


![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)
![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)





![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)
